molecular formula C13H17N3 B3008109 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline CAS No. 959583-84-7

4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline

Cat. No.: B3008109
CAS No.: 959583-84-7
M. Wt: 215.3
InChI Key: BOBCYKUSNGRRRP-UHFFFAOYSA-N
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Description

4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with three methyl groups and an aniline moiety, making it a valuable scaffold for the development of various chemical and pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline typically involves the condensation of 1,3,5-trimethylpyrazole with benzylamine under specific reaction conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, which facilitates the reduction of the intermediate compound to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

Scientific Research Applications

4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of an aniline moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-13(10(2)16(3)15-9)8-11-4-6-12(14)7-5-11/h4-7H,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBCYKUSNGRRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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